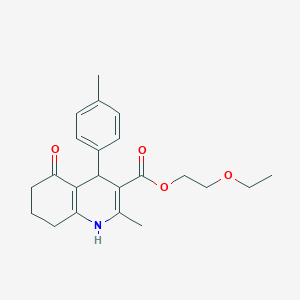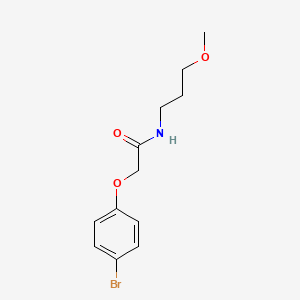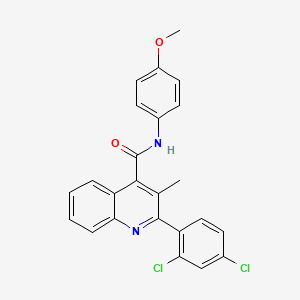![molecular formula C17H20N2O4S B5143594 N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide (BMPSG) is a chemical compound that belongs to the family of sulfonylurea drugs. It has been extensively studied for its potential use in the treatment of diabetes and cancer.
作用机制
The mechanism of action of N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide is not fully understood, but it is believed to involve the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells and cancer cells. This activation leads to the depolarization of the cell membrane, which triggers the release of insulin in beta cells and the inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to have several biochemical and physiological effects. In diabetes research, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to increase insulin secretion, improve glucose uptake by peripheral tissues, and reduce blood glucose levels. In cancer research, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to conventional chemotherapeutic agents.
实验室实验的优点和局限性
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and specificity for KATP channels. However, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide. One direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective analogs of N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide that can be used as therapeutic agents. Finally, further studies are needed to elucidate the exact mechanism of action of N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide and to identify its molecular targets.
合成方法
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide can be synthesized through a multistep process involving several chemical reactions. The synthesis process starts with the reaction of 4-methoxy-3-methylbenzaldehyde with benzylamine to form N-benzyl-4-methoxy-3-methylbenzylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-benzyl-N-(4-methoxy-3-methylbenzyl)-p-toluenesulfonamide. Finally, the sulfonyl group is replaced with a glycine moiety through a reaction with glycine ethyl ester hydrochloride to form N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide.
科学研究应用
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential use in the treatment of diabetes and cancer. In diabetes research, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to stimulate insulin secretion from pancreatic beta cells, leading to improved glucose uptake by peripheral tissues. In cancer research, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to inhibit the growth and proliferation of cancer cells, particularly those that are resistant to conventional chemotherapeutic agents.
属性
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(8-9-16(13)23-2)24(21,22)19(12-17(18)20)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJRFSSNYAKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)

![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)

